molecular formula C21H24N2S B11089444 N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline

N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline

Cat. No.: B11089444
M. Wt: 336.5 g/mol
InChI Key: ZWKBQKJTKHWQDB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a dimethylaniline moiety

Preparation Methods

The synthesis of N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline can be achieved through several synthetic routes. One common method involves the condensation reaction of benzoylacetone with p-methylaniline, followed by cyclization to form the thiazole ring . The reaction conditions typically include the use of a base such as sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a series of steps, including the formation of an intermediate, elimination of a leaving group, and intramolecular cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, leading to the formation of various derivatives.

Scientific Research Applications

In chemistry, it serves as a valuable intermediate for the synthesis of other bioactive molecules . In biology, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

In medicine, thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The unique structure of N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline allows it to interact with specific molecular targets, leading to its biological effects. In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to the modulation of various biological processes . For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.

The molecular targets of this compound include enzymes such as cyclooxygenases (COX-1 and COX-2), which play a key role in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, leading to its therapeutic effects.

Properties

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

3-tert-butyl-N-(2,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H24N2S/c1-15-11-12-18(16(2)13-15)22-20-23(21(3,4)5)19(14-24-20)17-9-7-6-8-10-17/h6-14H,1-5H3

InChI Key

ZWKBQKJTKHWQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(C)(C)C)C

Origin of Product

United States

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